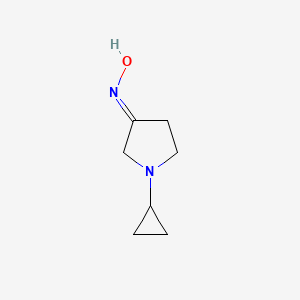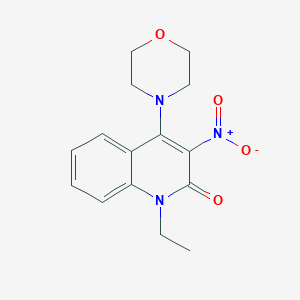
1-Ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
1. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activities .
- Results : Indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .
2. Pharmacological Actions of Morpholine Derivatives
- Application Summary : Morpholine is a heterocyclic compound that forms the basis of several medicinal compounds. These compounds possess a wide variety of pharmacological activities .
- Methods of Application : Similar to indole derivatives, the methods of application for morpholine derivatives depend on the specific pharmacological activity being targeted .
- Results : Several medicinal compounds containing the morpholine nucleus are available in the market and are under investigation for their potential therapeutic effects .
3. Synthesis of Fused Heterocycles
- Application Summary : 4-Hydroxy-2-quinolones, which are structurally similar to your compound, are used in the synthesis of related four-membered to seven-membered heterocycles .
- Methods of Application : The synthesis typically involves the reaction of anilines using malonic acid equivalents .
- Results : These heterocycles have shown unique biological activities .
4. Nonlinear Optical (NLO) Properties
- Application Summary : NLO properties of certain molecules have important applications in areas such as optical communication, sensing data storage computing .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The results would vary based on the specific application .
- Application Summary : Certain substances similar to your compound are likely to be released into the environment from various sources, including indoor and outdoor use in long-life materials .
- Methods of Application : The methods of application would depend on the specific use case .
- Results : The results would vary based on the specific application .
6. Inhibitor of Anaplastic Lymphoma Kinase Activity
- Application Summary : Certain compounds similar to your compound, such as Alectinib, are used as inhibitors of anaplastic lymphoma kinase activity .
- Methods of Application : These compounds are typically administered as part of a treatment regimen for non-small cell lung cancer .
- Results : Alectinib has been approved for the treatment of non-small cell lung cancer in Japan and is now used worldwide .
- Application Summary : 4-Hydroxy-2-quinolones, which are structurally similar to your compound, are used in the synthesis of related four-membered to seven-membered heterocycles .
- Methods of Application : The synthesis typically involves the reaction of anilines using malonic acid equivalents .
- Results : These heterocycles have shown unique biological activities .
- Application Summary : NLO properties of certain molecules have important applications in areas such as optical communication, sensing data storage computing .
- Methods of Application : The specific methods of application would depend on the particular use case .
- Results : The results would vary based on the specific application .
- Application Summary : Certain substances similar to your compound are likely to be released into the environment from various sources, including indoor and outdoor use in long-life materials .
- Methods of Application : The methods of application would depend on the specific use case .
- Results : The results would vary based on the specific application .
- Application Summary : Certain compounds similar to your compound, such as Alectinib, are used as inhibitors of anaplastic lymphoma kinase activity .
- Methods of Application : These compounds are typically administered as part of a treatment regimen for non-small cell lung cancer .
- Results : Alectinib has been approved for the treatment of non-small cell lung cancer in Japan and is now used worldwide .
properties
IUPAC Name |
1-ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-17-12-6-4-3-5-11(12)13(14(15(17)19)18(20)21)16-7-9-22-10-8-16/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJYZJIUXASXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

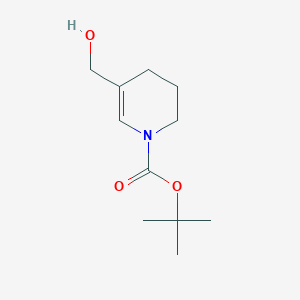
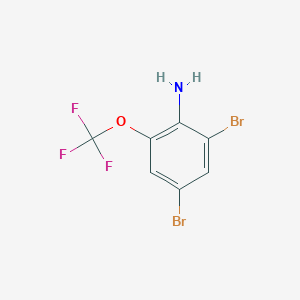
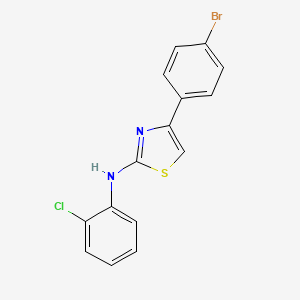
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)
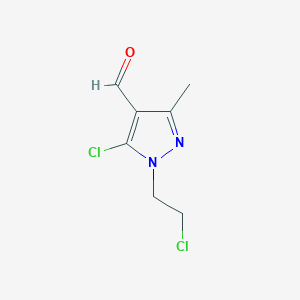
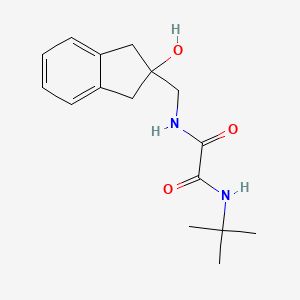
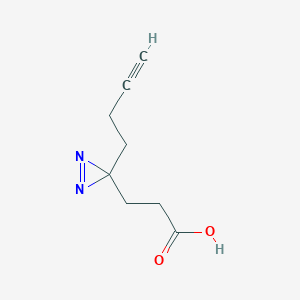
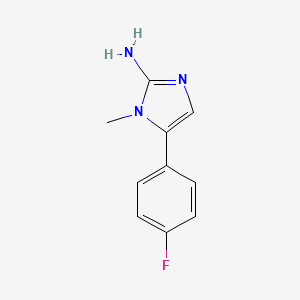
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
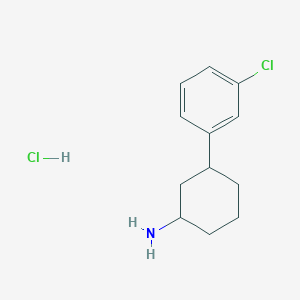
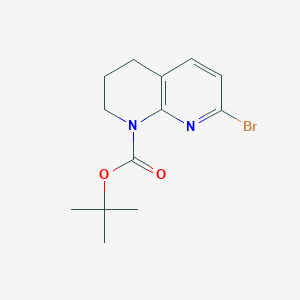
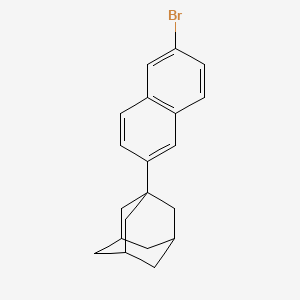
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)
